(1S,3R)-3-Aminocyclopentanol

Description

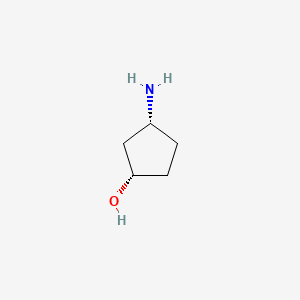

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609062 | |

| Record name | (1S,3R)-3-Aminocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036260-18-0 | |

| Record name | (1S,3R)-3-Aminocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,3R)-3-Aminocyclopentanol: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical and physical properties, synthesis, and applications of the chiral building block, (1S,3R)-3-Aminocyclopentanol, tailored for researchers, scientists, and drug development professionals.

This compound is a chiral bifunctional molecule that serves as a crucial intermediate in the asymmetric synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its rigid cyclopentane (B165970) scaffold and the specific stereochemical arrangement of its amino and hydroxyl groups make it a valuable component for creating molecules with precise three-dimensional orientations essential for interaction with biological targets. This technical guide provides a thorough overview of its chemical and physical properties, detailed experimental protocols, and its primary applications in medicinal chemistry.

Chemical and Physical Properties

This compound, with the chemical formula C₅H₁₁NO, is a trans-isomer of 3-aminocyclopentanol.[1] It is typically a colorless to pale yellow liquid or solid.[1] The hydrochloride salt of this compound is a solid.[2] This compound is soluble in water, alcohols, and ether solvents, but it is insoluble in non-polar solvents such as petroleum ether.[1]

A summary of the key chemical and physical properties is presented in the table below. It is important to note that while data for the (1S,3R) isomer is provided where available, some properties are reported for its enantiomer, (1R,3S)-3-Aminocyclopentanol, due to a greater abundance of literature on the latter.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁NO | [3] |

| Molecular Weight | 101.15 g/mol | [4] |

| Appearance | Yellow to white solid or neat oil | [3][5] |

| Solubility | Soluble in ethanol | [3] |

| CAS Number | 1036260-18-0 | [3] |

| Hydrochloride Salt CAS Number | 1259436-59-3 | [6] |

| Hydrochloride Salt Molecular Weight | 137.61 g/mol | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in public databases. However, based on the analysis of its stereoisomers and related compounds, the expected spectroscopic characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The protons attached to the carbons bearing the hydroxyl and amino groups (CH-OH and CH-NH₂) would appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) would be in the downfield region. While specific data for the (1S,3R) isomer is scarce, predicted spectra are often used as a reference.[1]

Infrared (IR) Spectroscopy: The IR spectrum of aminocyclopentanol isomers will exhibit characteristic absorption bands for the hydroxyl (O-H), amino (N-H), and alkyl (C-H) functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (medium) |

| C-H stretch (alkane) | 2850-2960 (strong) |

| N-H bend (amine) | 1590-1650 (medium) |

| C-O stretch (alcohol) | 1050-1260 (strong) |

Mass Spectrometry (MS): Mass spectrometry of this compound would typically show the molecular ion peak ([M]⁺) at m/z 101.15. Common fragmentation patterns would involve the loss of water ([M-H₂O]⁺) or ammonia (B1221849) ([M-NH₃]⁺).

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific (1S,3R) stereoisomer are not widely published. However, methods for the synthesis of its enantiomer, (1R,3S)-3-aminocyclopentanol, are well-documented and can be adapted. These methods primarily include chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of (±)-trans-3-Aminocyclopentanol

One common method for obtaining enantiomerically pure aminocyclopentanols is through enzymatic kinetic resolution of a racemic mixture.

Protocol Outline:

-

Acylation: The racemic (±)-trans-3-aminocyclopentanol is subjected to acylation using an acyl donor in the presence of a lipase (B570770) (e.g., Novozym 435).

-

Enzymatic Reaction: The lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.

-

Separation: The acylated enantiomer and the unreacted enantiomer can then be separated using standard chromatographic techniques.

-

Hydrolysis: The acylated enantiomer is hydrolyzed to afford the enantiomerically pure aminocyclopentanol.

The logical workflow for a typical chiral resolution process is depicted below.

Caption: General workflow for the enzymatic chiral resolution of 3-aminocyclopentanol.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to a specific enantiomer. A common strategy involves a hetero-Diels-Alder reaction to construct the chiral cyclopentane ring.[7]

Protocol Outline:

-

Hetero-Diels-Alder Reaction: A suitable diene and dienophile undergo a cycloaddition reaction catalyzed by a chiral catalyst to form a bicyclic intermediate with the desired stereochemistry.

-

Ring Opening and Functional Group Manipulation: The bicyclic intermediate is then subjected to a series of reactions, including ring opening and functional group transformations, to yield the target this compound.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of carbocyclic nucleoside analogues.[8][9] These analogues, where the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, exhibit a broad range of biological activities, including antiviral and anticancer properties.[8][10] The carbocyclic ring imparts greater metabolic stability against enzymatic degradation compared to natural nucleosides.[8]

Synthesis of Carbocyclic Nucleoside Analogues

A general synthetic route to carbocyclic nucleosides from this compound involves the following steps:

-

Protection of Functional Groups: The amino and hydroxyl groups of the aminocyclopentanol are often protected to prevent unwanted side reactions.

-

Coupling with a Nucleobase: The protected aminocyclopentanol is then coupled with a functionalized heterocyclic base (e.g., a purine (B94841) or pyrimidine (B1678525) derivative).

-

Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside analogue.

The following diagram illustrates a generalized workflow for the synthesis of carbocyclic nucleoside analogues.

Caption: General synthetic workflow for carbocyclic nucleoside analogues.

Mechanism of Action of Derived Carbocyclic Nucleosides

Carbocyclic nucleoside analogues derived from aminocyclopentanols primarily exert their antiviral and anticancer effects by targeting cellular or viral polymerases.

General Mechanism:

-

Cellular Uptake: The carbocyclic nucleoside analogue enters the cell.

-

Phosphorylation: It is phosphorylated by host cell kinases to its active triphosphate form.

-

Inhibition of Polymerase: The triphosphate analogue acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, or for cellular DNA polymerases in the case of anticancer agents. This inhibits the replication of the viral genome or the proliferation of cancer cells.

The intracellular activation and mechanism of action are depicted in the following signaling pathway diagram.

Caption: Intracellular activation and mechanism of action of nucleoside analogues.

Conclusion

This compound is a stereochemically defined and versatile building block with significant utility in the synthesis of medicinally important carbocyclic nucleoside analogues. While detailed experimental data for this specific enantiomer is not as readily available as for its (1R,3S) counterpart, the established synthetic and analytical methodologies for this class of compounds provide a solid foundation for its use in research and development. Its role as a key intermediate in the creation of potential antiviral and anticancer agents underscores its importance in the field of drug discovery. Further research into the synthesis and application of this specific enantiomer may lead to the development of novel and more effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. caymanchem.com [caymanchem.com]

- 4. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.1036260-18-0 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 6. 1259436-59-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

(1S,3R)-3-Aminocyclopentanol: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclopentanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane (B165970) core, combined with the stereochemically defined trans relationship between the amino and hydroxyl groups, makes it a valuable building block for the asymmetric synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its molecular structure, stereochemistry, physicochemical properties, and key applications, with a focus on its role in the development of antiviral therapies.

Molecular Structure and Stereochemistry

This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: the enantiomeric pair (1S,3R) and (1R,3S), which have a trans relationship between the amino and hydroxyl groups, and the enantiomeric pair (1S,3S) and (1R,3R), which exhibit a cis relationship. The precise three-dimensional arrangement of these functional groups in the (1S,3R) configuration is critical for its utility as a chiral synthon, influencing the stereochemical outcome of subsequent reactions and the biological activity of the final products.

The relationship between the stereoisomers of 3-aminocyclopentanol (B77102) can be visualized as follows:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is often reported for its hydrochloride salt, which enhances stability and solubility. The following tables summarize available physicochemical and spectroscopic data. It is important to note that some data points are for the enantiomer (1R,3S) or are predicted values due to limited availability of experimental data for the (1S,3R) isomer specifically.

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers

| Property | This compound | (1R,3S)-3-Aminocyclopentanol HCl |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol |

| Appearance | Colorless to pale yellow oil[1] | White to off-white solid |

| Melting Point | Not available | 93-96°C (for (1R,3S) isomer)[1] |

| Boiling Point | 179 °C (Predicted) | Not available |

| Optical Rotation [α]D | -0.126° (c=0.9895 in MeOH)[1] | Not available |

| Solubility | Soluble in water, alcohols, and ether[1] | Soluble in water |

| pKa | Not available | Not available |

Table 2: Spectroscopic Data of 3-Aminocyclopentanol Isomers

| Technique | Data for (1R,3S) or Predicted Data for (1S,3R) Isomer |

| ¹H NMR (D₂O) | δ ~4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₂), 1.60-2.21 (m, 6H, ring protons) |

| ¹³C NMR (Predicted) | C1 (CH-OH): 65-75 ppm, C3 (CH-NH₂): 50-60 ppm, Other Cyclopentane Carbons: 20-45 ppm |

| Mass Spec. (MS) | Expected molecular ion (M+) for the free base at m/z 101.15 |

| Infrared (IR) | O-H stretch: 3200-3600 cm⁻¹ (broad), N-H stretch: 2800-3200 cm⁻¹ (broad), C-H stretch: 2850-2960 cm⁻¹, N-H bend: 1500-1650 cm⁻¹ |

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic mixture of trans-3-aminocyclopentanol or an asymmetric synthesis approach.

Chiral Resolution of rac-trans-3-Aminocyclopentanol via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

-

rac-trans-3-aminocyclopentanol

-

(-)-O,O'-Dibenzoyl-L-tartaric acid

-

Water

-

Sodium hydroxide (B78521) solution

Procedure:

-

Salt Formation: Dissolve racemic trans-3-aminocyclopentanol in a mixture of methanol and water. In a separate flask, dissolve an equimolar amount of (-)-O,O'-dibenzoyl-L-tartaric acid in the same solvent system.

-

Combine the two solutions and heat gently to ensure complete dissolution.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with (-)-O,O'-dibenzoyl-L-tartaric acid will preferentially crystallize.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of a sodium hydroxide solution and dichloromethane to neutralize the tartaric acid and liberate the free amine into the organic layer.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Asymmetric Synthesis of this compound Hydrochloride

A common asymmetric route involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution. A simplified, generalized workflow is presented below.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of carbocyclic nucleoside analogues. These are a class of compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic system, such as cyclopentane. This structural modification confers increased metabolic stability by preventing enzymatic cleavage of the N-glycosidic bond, often leading to improved pharmacokinetic profiles and potent antiviral or anticancer activity.

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides from this compound can be achieved through either a linear or a convergent approach.

-

Linear Synthesis: The heterocyclic base (e.g., a purine (B94841) or pyrimidine) is constructed stepwise onto the pre-formed aminocyclopentanol scaffold.

-

Convergent Synthesis: A complete, pre-formed heterocyclic base is coupled with the functionalized aminocyclopentanol derivative.

A generalized convergent synthesis workflow is depicted below:

Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated significant antiviral activity against a range of viruses, including orthopoxviruses and coronaviruses. Their mechanism of action typically involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases, thus halting viral replication.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry is instrumental in the synthesis of enantiomerically pure carbocyclic nucleoside analogues, which are a promising class of antiviral and anticancer agents. The synthetic routes and analytical data presented in this guide provide a foundation for researchers and drug development professionals working with this important chiral intermediate.

References

A Technical Guide to the Spectroscopic Properties of 3-Aminocyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the stereoisomers of 3-aminocyclopentanol (B77102). As crucial chiral building blocks in the synthesis of pharmaceuticals, particularly carbocyclic nucleoside analogues with antiviral and antitumor properties, a thorough understanding of their spectroscopic characteristics is essential for identification, purity assessment, and quality control.[1][2][3] This document presents available spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for their acquisition and synthesis.

Stereoisomers of 3-Aminocyclopentanol

3-Aminocyclopentanol possesses two chiral centers, giving rise to four stereoisomers. These consist of two pairs of enantiomers. The cis isomers, (1S,3S)-3-aminocyclopentanol and (1R,3R)-3-aminocyclopentanol, have the amino and hydroxyl groups on the same side of the cyclopentane (B165970) ring. The trans isomers, (1S,3R)-3-aminocyclopentanol and (1R,3S)-3-aminocyclopentanol, have these functional groups on opposite sides.[1][2] The distinct spatial arrangement of these isomers leads to subtle but measurable differences in their spectroscopic signatures.

Below is a diagram illustrating the relationships between the different stereoisomers of 3-aminocyclopentanol.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of 3-aminocyclopentanol. It is important to note that enantiomers exhibit identical spectroscopic properties in achiral solvents. Therefore, the data for (1R,3R) is expected to be identical to (1S,3S), and the data for (1S,3R) is expected to be identical to (1R,3S).

Table 1: ¹H NMR Spectroscopic Data

| Isomer | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| (1S,3S) / (1R,3R) | CH-OH | ~4.4-4.5 | m |

| CH-NH₃⁺ | ~3.6-3.7[1] | m | |

| Cyclopentane Ring | 1.74–2.16[1] | m | |

| (1S,3R) / (1R,3S) | CH-OH | 4.28-4.32 | m |

| CH-NH₃⁺ | 3.61-3.67[1] | m | |

| Cyclopentane Ring | 1.60-2.21[1] | m |

Note: Data is typically recorded in D₂O for the hydrochloride salts. Chemical shifts can vary with solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Isomer | Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| (1S,3S) / (1R,3R) | C-OH | 65-75 |

| C-NH₃⁺ | 50-60 | |

| Other Cyclopentane Carbons | 20-45 | |

| (1S,3R) / (1R,3S) | C-OH | 65-75 |

| C-NH₃⁺ | 50-60 | |

| Other Cyclopentane Carbons | 20-45 |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad)[1] |

| N-H stretch (amine salt) | 2800-3200 (broad)[1] |

| C-H stretch (alkane) | 2850-2960[1] |

| N-H bend (amine) | 1500-1650[1] |

| C-O stretch | 1050-1150 |

Note: The IR spectra of all aminocyclopentanol isomers will display these characteristic absorption bands. Subtle differences in the fingerprint region may be used to distinguish between diastereomers.

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ (free base) | 102.1 | Protonated molecular ion |

| [M]⁺ (free base) | 101.15 | Molecular ion |

| [M-H₂O]⁺ | 83.1 | Loss of a water molecule |

| [M-NH₃]⁺ | 84.1 | Loss of ammonia |

Note: The molecular weight of 3-aminocyclopentanol (C₅H₁₁NO) is 101.15 g/mol , and its hydrochloride salt (C₅H₁₂ClNO) is 137.61 g/mol . The fragmentation patterns for the diastereomers are expected to be very similar, as mass spectrometry generally does not distinguish between stereoisomers without specialized chiral analysis techniques.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 3-aminocyclopentanol isomers are provided below.

Synthesis Protocols

The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be challenging. Common strategies include enzymatic resolution of a racemic mixture and asymmetric synthesis.

1. Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1] A common synthetic route involves the following steps:

-

Step 1: Hetero-Diels-Alder Reaction: An in-situ generated nitroso species, derived from the oxidation of a hydroxylamine (B1172632) derivative, undergoes a hetero-Diels-Alder reaction with cyclopentadiene (B3395910) to form a bicyclic adduct.[4]

-

Step 2: Reductive Cleavage: The N-O bond of the bicyclic adduct is selectively cleaved, often using a reducing agent like zinc powder in acetic acid, to yield a racemic amino alcohol.[4]

-

Step 3: Enzymatic Kinetic Resolution: A lipase-catalyzed acylation is employed to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[4]

-

Step 4: Hydrogenation: The double bond in the cyclopentene (B43876) ring is reduced via catalytic hydrogenation.[4]

-

Step 5: Deprotection and Salt Formation: The protecting groups are removed, and the hydrochloride salt is formed by treatment with hydrochloric acid in a suitable solvent like isopropanol.[4]

2. General Protocol for Chiral Resolution of cis-3-Aminocyclopentanol

-

Materials: Racemic cis-3-aminocyclopentanol, L-(+)-tartaric acid, ethanol.

-

Procedure:

-

Dissolve the racemic cis-3-aminocyclopentanol in ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol, with gentle heating if necessary.

-

Add the tartaric acid solution to the aminocyclopentanol solution.

-

Allow the mixture to cool to room temperature, which should induce the precipitation of one of the diastereomeric salts.

-

Collect the solid by filtration and wash with cold ethanol.

-

The desired enantiomer can be liberated from the salt by treatment with a base.

-

Spectroscopic Analysis Protocols

Standard protocols for acquiring spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the aminocyclopentanol hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD).[1]

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.[1]

-

-

Data Acquisition:

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition:

-

Place the sample in the IR spectrometer and acquire the spectrum.

-

A background spectrum is typically recorded first and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of polar molecule and will typically show the protonated molecular ion of the free base [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of 3-aminocyclopentanol isomers.

References

The Stereochemical Nuances of 3-Aminocyclopentanol: A Technical Guide for Drug Development

Introduction

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the chirality and stereochemical significance of 3-aminocyclopentanol (B77102), a versatile chiral building block with notable applications in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of its stereoisomers is paramount for the design and synthesis of novel therapeutics with enhanced specificity and efficacy.

The Four Stereoisomers of 3-Aminocyclopentanol

3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups on the cyclopentane (B165970) ring defines them as either cis or trans diastereomers.[1]

-

Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclopentane ring. The two cis enantiomers are (1R,3S)-3-aminocyclopentanol and (1S,3R)-3-aminocyclopentanol.

-

Trans Isomers: The amino and hydroxyl groups are on opposite sides of the cyclopentane ring. The two trans enantiomers are (1R,3R)-3-aminocyclopentanol and (1S,3S)-3-aminocyclopentanol.

The relationship between these stereoisomers is illustrated in the diagram below.

Stereochemical Significance in Drug Development

The precise spatial orientation of the amino and hydroxyl groups in the stereoisomers of 3-aminocyclopentanol is crucial for their interaction with biological targets.[2] A prime example of this is the use of (1R,3S)-3-aminocyclopentanol as a key chiral intermediate in the synthesis of the anti-HIV drug, Bictegravir.[2][3] This highlights the profound impact of stereochemistry on pharmacological activity, where often only one stereoisomer exhibits the desired therapeutic effect while the others may be inactive or even contribute to undesirable side effects.

Furthermore, aminocyclopentanol derivatives are integral components in the synthesis of carbocyclic nucleoside analogues, which are designed as metabolically stable surrogates of natural nucleosides. In these analogues, the furanose sugar ring is replaced by a cyclopentane ring, a modification that can confer increased resistance to enzymatic degradation and lead to improved pharmacokinetic profiles.[3] The stereochemistry of the aminocyclopentanol core dictates the overall conformation of the nucleoside analogue and its ability to interact with viral enzymes.

Physicochemical Properties of 3-Aminocyclopentanol Stereoisomers

The following table summarizes the key physicochemical properties of the four stereoisomers of 3-aminocyclopentanol. It is important to note that experimental data for all isomers is not always readily available in the public domain; in such cases, properties are often inferred from the corresponding enantiomer.

| Property | (1R,3S) | (1S,3R) | (1R,3R) | (1S,3S) |

| IUPAC Name | (1R,3S)-3-aminocyclopentan-1-ol | (1S,3R)-3-aminocyclopentan-1-ol | (1R,3R)-3-aminocyclopentan-1-ol | (1S,3S)-3-aminocyclopentan-1-ol |

| Synonyms | cis-3-Aminocyclopentanol | cis-3-Aminocyclopentanol | trans-3-Aminocyclopentanol | trans-3-Aminocyclopentanol |

| Molecular Formula | C₅H₁₁NO[4] | C₅H₁₁NO | C₅H₁₁NO[5] | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [4] | 101.15 g/mol | 101.15 g/mol [5] | 101.15 g/mol |

| CAS Number | 1110772-05-8[4] | 1279030-22-3 | 167298-58-0[5] | 1523530-42-8 |

| Appearance | Oil | Not specified | Not specified | White to off-white solid (as HCl salt) |

| Specific Rotation [α]D | Not specified | -0.126° (c=0.9895 in MeOH) | Not specified | Not specified |

Experimental Protocols

Asymmetric Synthesis via Hetero-Diels-Alder Reaction and Enzymatic Resolution

A robust method for the asymmetric synthesis of enantiomerically pure aminocyclopentanols involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.[3][6] The following is a generalized protocol for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[7]

Step 1: Hetero-Diels-Alder Reaction

-

In a suitable reaction vessel under an inert atmosphere, tert-butyl hydroxylamine (B1172632) carbonate is oxidized in situ to tert-butyl nitrosyl carbonate. This is achieved using a copper chloride catalyst and 2-ethyl-2-oxazoline.

-

Cyclopentadiene is then introduced to the reaction mixture to undergo a hetero-Diels-Alder reaction with the in situ generated nitrosyl carbonate.

-

The reaction proceeds at a controlled temperature, typically between 20-30°C, to yield the racemic bicyclic adduct.[7]

Step 2: Selective Reduction

-

The nitrogen-oxygen bond in the bicyclic adduct is selectively reduced.

-

This reduction is carried out using a zinc powder-acetic acid system to yield the corresponding racemic amino alcohol precursor.[7]

Step 3: Enzymatic Kinetic Resolution

-

The racemic mixture is subjected to enzymatic kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B).[8]

-

The reaction is carried out in the presence of an acylating agent, such as vinyl acetate (B1210297). The lipase selectively acylates one of the enantiomers.

-

This results in a mixture of the acylated product and the unreacted enantiomer, which can then be separated by chromatography.

Step 4: Hydrogenation and Deprotection

-

The double bond in the separated, desired enantiomer is reduced via hydrogenation using a palladium on carbon catalyst.[7]

-

The acetyl protecting group is removed under basic conditions, for example, using lithium hydroxide (B78521) in methanol.[7]

-

The tert-butyl ester protecting group is removed under acidic conditions to yield the free amine.

Step 5: Salt Formation

-

The final product is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like isopropanol.[3] This enhances the stability and handling of the compound.

The general workflow for this synthetic approach is depicted below.

Chiral HPLC Separation of 3-Aminocyclopentanol Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of the stereoisomers of 3-aminocyclopentanol.[1] The direct method, utilizing a chiral stationary phase (CSP), is often employed.

Instrumentation and Columns

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or macrocyclic glycopeptide-based CSPs are often effective for the separation of aminocyclopentanol isomers.[1]

General Protocol for Method Development

-

Column Screening: Begin by screening a selection of CSPs with different chiral selectors to identify a column that shows baseline or partial separation.

-

Mobile Phase Optimization:

-

Normal-Phase Mode: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape for basic analytes.

-

Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase can be adjusted to optimize the separation.

-

-

Flow Rate and Temperature Adjustment: The flow rate and column temperature can be varied to improve resolution and analysis time. Lowering the flow rate can sometimes enhance separation, while adjusting the temperature can alter the interactions between the analytes and the CSP.[9]

-

Derivatization (Indirect Method): If direct separation is challenging, the aminocyclopentanol isomers can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column (e.g., C18).[1]

The workflow for developing a chiral HPLC method is outlined below.

The stereochemical integrity of 3-aminocyclopentanol is of paramount importance in the synthesis of chiral pharmaceuticals. Its four distinct stereoisomers, arising from two chiral centers, exhibit unique properties and play differential roles in biological systems. The significance of the (1R,3S) isomer as a key building block for the anti-HIV drug Bictegravir underscores the necessity for robust and efficient methods for the synthesis and separation of these stereoisomers. This guide has provided a comprehensive overview of the stereochemical landscape of 3-aminocyclopentanol, including its physicochemical properties, synthetic strategies, and analytical separation techniques. For scientists and researchers in drug development, a deep understanding of these principles is essential for the rational design and successful development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 4. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

(1S,3R)-3-Aminocyclopentanol: A Chiral Building Block for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1S,3R)-3-Aminocyclopentanol is a valuable chiral building block in the synthesis of complex pharmaceutical molecules. Its rigid cyclopentane (B165970) core, featuring a trans relationship between the amino and hydroxyl groups, provides a well-defined three-dimensional structure that is crucial for stereoselective synthesis. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of carbocyclic nucleoside analogues with antiviral and anticancer potential.

Physicochemical and Spectroscopic Data

The precise stereochemistry of this compound and its derivatives dictates their physical and spectroscopic properties. The following tables summarize key quantitative data for the (1S,3R) isomer and its enantiomer, the more frequently cited (1R,3S)-3-aminocyclopentanol.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol |

| Appearance | Not widely reported | White to off-white solid |

| Melting Point | Not widely reported | Not widely reported |

| Specific Rotation [α]D | -0.126° (c=0.9895 g/100ml in MeOH) (for the hydrochloride salt) | - |

| Solubility | Soluble in water (401 g/L at 25 °C)[1] | Soluble in water |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

| Technique | Data for (1R,3S)-3-Aminocyclopentanol (Enantiomer) in D₂O[2] |

| ¹H NMR (400 MHz) | δ 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H) |

| ¹³C NMR | Predicted chemical shifts: C1 (CH-OH): 65-75 ppm, C3 (CH-NH₂): 50-60 ppm, Other Cyclopentane Carbons: 20-45 ppm |

| Mass Spectrometry (MS) | Expected molecular ion [M+H]⁺ for the free base at m/z 101.15 |

Table 2: Spectroscopic Data. The ¹H NMR data for the (1R,3S) enantiomer is presented, as it is expected to be identical to that of the (1S,3R) isomer.

Synthesis of this compound

The asymmetric synthesis of this compound is a multi-step process that often employs a chemoenzymatic approach to establish the desired stereochemistry. A common strategy involves an initial cycloaddition to form the cyclopentane ring, followed by an enzymatic kinetic resolution to separate the enantiomers. The following experimental protocol is adapted from a patented synthesis of the enantiomeric (1R,3S)-3-aminocyclopentanol hydrochloride and is illustrative of the synthetic route.[3]

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Hetero-Diels-Alder Reaction to form Racemic Bicyclic Intermediate

-

To a solution of tert-butyl hydroxylamine (B1172632) carbonate and a copper(I) catalyst in an appropriate solvent, add 2-ethyl-2-oxazoline.

-

Introduce cyclopentadiene (B3395910) to the reaction mixture to initiate the in-situ hetero-Diels-Alder reaction.

-

Stir the reaction at a controlled temperature (e.g., 20-30 °C) until completion, monitored by a suitable chromatographic technique (e.g., TLC or GC).

-

Upon completion, the racemic product, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester, is isolated and purified.

Step 2: Reductive Opening of the Bicyclic Intermediate

-

The bicyclic intermediate is subjected to selective reduction of the nitrogen-oxygen bond using a reducing agent such as zinc powder in acetic acid.

-

This step yields the racemic cis-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol.

Step 3: Enzymatic Kinetic Resolution

-

The racemic alcohol is dissolved in a suitable organic solvent, and an acylating agent (e.g., vinyl acetate) is added.

-

A lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), is introduced to the mixture.

-

The reaction is stirred at room temperature, and the progress of the resolution is monitored by chiral HPLC. The lipase selectively acylates one enantiomer, leaving the other unreacted.

-

The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acylated and unacylated enantiomers.

-

The enzyme is filtered off, and the acylated and unacylated enantiomers are separated by column chromatography. The desired unacylated (1S,3R)-4-(tert-butoxycarbonylamino)-2-cyclopenten-1-ol is collected.

Step 4: Hydrogenation of the Double Bond

-

The enantiomerically pure cyclopentenol (B8032323) derivative is hydrogenated using a catalyst such as palladium on carbon in a suitable solvent under a hydrogen atmosphere.

-

This step reduces the double bond to afford (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanol.

Step 5: Deprotection and Salt Formation

-

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent like isopropanol.

-

This deprotection step yields the hydrochloride salt of this compound, which can be isolated by precipitation or crystallization.

Caption: Synthetic workflow for this compound HCl.

Application in the Synthesis of Carbocyclic Nucleosides

A primary application of this compound is in the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, a modification that confers increased metabolic stability against enzymatic degradation.[1][4][5] The following is a generalized experimental protocol for the synthesis of a carbocyclic nucleoside from this compound.

Experimental Protocol: Convergent Synthesis of a Carbocyclic Nucleoside

Step 1: Protection of the Hydroxyl and Amino Groups

-

The hydroxyl group of this compound is protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS), to prevent its reaction in the subsequent coupling step.

-

The amino group may also be protected, for instance, as a Boc-carbamate, if the coupling chemistry requires it.

Step 2: Coupling with a Heterocyclic Base

-

The protected this compound is coupled with a functionalized purine (B94841) or pyrimidine (B1678525) base.

-

A common method for this transformation is the Mitsunobu reaction, where the hydroxyl group is activated with a reagent system like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) to facilitate nucleophilic substitution by the heterocyclic base. This reaction typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group.

-

Alternatively, the amino group can be used as the nucleophile to displace a leaving group on the heterocyclic base.

Step 3: Deprotection

-

The protecting groups on the cyclopentanol (B49286) moiety and potentially on the nucleobase are removed under appropriate conditions (e.g., fluoride (B91410) source for silyl ethers, acid for Boc groups).

-

The final carbocyclic nucleoside analogue is purified by chromatography or crystallization.

Caption: Convergent synthesis of carbocyclic nucleosides.

Biological Activity and Mechanism of Action

Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated significant antiviral activity against a range of viruses, including orthopoxviruses and coronaviruses.[1] The biological activity of these compounds generally stems from their ability to act as either substrates or inhibitors of viral enzymes involved in nucleic acid replication, such as DNA or RNA polymerases.

After entering a cell, the nucleoside analogue is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase. Incorporation of the carbocyclic nucleoside analogue can lead to chain termination, as the absence of a conventional 3'-hydroxyl group on the sugar mimic prevents the formation of the next phosphodiester bond.

| Virus | Cell Line | EC₅₀ (µM) |

| Vaccinia Virus | HeLa | 0.4 |

| Cowpox Virus | HeLa | 39 |

| SARS-CoV | Vero 76 | 47 |

Table 3: In vitro antiviral activity of a 1,2,3-triazole carbocyclic nucleoside analogue derived from a chiral cyclopentenol precursor related to the aminocyclopentanol scaffold.[1]

Caption: General mechanism of action of carbocyclic nucleosides.

Conclusion

This compound is a stereochemically defined building block with significant utility in medicinal chemistry. Its synthesis, while challenging, provides access to a key chiral scaffold for the development of carbocyclic nucleoside analogues. These analogues have shown considerable promise as antiviral agents, and the well-established synthetic routes allow for the generation of diverse compound libraries for further drug discovery and lead optimization efforts. The continued exploration of molecules derived from this compound is a promising avenue for the discovery of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

Potential applications of aminocyclopentanol derivatives in drug discovery

An In-depth Technical Guide on the Potential Applications of Aminocyclopentanol Derivatives

The aminocyclopentanol scaffold, a five-membered carbocyclic ring featuring amino and hydroxyl substitutions, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent stereochemical complexity and ability to mimic the furanose ring of natural nucleosides make it a valuable building block for developing novel therapeutics.[1][3] This structural feature imparts increased metabolic stability against enzymatic degradation, leading to improved pharmacokinetic profiles compared to their natural counterparts.[3] This guide explores the diverse applications of aminocyclopentanol derivatives across critical therapeutic areas, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.

Therapeutic Applications of Aminocyclopentanol Derivatives

The versatility of the aminocyclopentanol core has led to its exploration in a wide range of diseases, from viral infections to genetic disorders.

Antiviral Agents: The Power of Carbocyclic Nucleosides

The primary application of aminocyclopentanol derivatives is in the synthesis of carbocyclic nucleoside analogues.[1] In these molecules, the cyclopentane (B165970) ring serves as a stable isostere for the sugar moiety of natural nucleosides.[3] These analogues have demonstrated significant potential as antiviral agents, particularly against influenza, Human Immunodeficiency Virus (HIV), orthopoxviruses (vaccinia, cowpox), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1][3] Their mechanism of action often involves the inhibition of viral enzymes crucial for nucleic acid replication, such as DNA or RNA polymerases.[3]

A notable class of these antiviral agents is the cyclopentane-based neuraminidase inhibitors.[4] Neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells.[5] By blocking this enzyme, these inhibitors prevent the spread of the virus.[4]

Table 1: Efficacy of Cyclopentane-Based Neuraminidase Inhibitors

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|---|

| RWJ-270201 | A/Bayern/07/95 (H1N1) | MDCK | ≤1.5 | [4] |

| BCX-1827 | A/Beijing/262/95 (H1N1) | MDCK | ≤1.5 | [4] |

| RWJ-270201 | H3N2 (12 strains) | MDCK | <0.3 | [4] |

| RWJ-270201 | Avian H5N1 (2 strains) | MDCK | <0.3 | [4] |

| RWJ-270201 | B/Beijing/184/93 | MDCK | <0.2 |[4] |

Enzyme Inhibition: Targeting Glycosidases and Beyond

Aminocyclopentanol derivatives are potent inhibitors of various enzymes, particularly glycosidases, which are involved in a multitude of biological processes.[6] Their structural similarity to sugars allows them to fit into the active sites of these enzymes, leading to competitive inhibition.

(1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, for instance, has shown highly selective inhibition of β-glycosidases over their α-anomers, a crucial feature for developing targeted therapies.

Table 2: Anomer-Selective Inhibition of Glycosidases

| Target Enzyme | Inhibitor | Ki / IC50 | Reference |

|---|---|---|---|

| β-Glucosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 1.5 x 10⁻⁷ M | |

| β-Galactosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 3.0 x 10⁻⁶ M | |

| α-Glucosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | IC50 = 1.0 x 10⁻⁴ M |

| α-Galactosidase | (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | Ki = 2.3 x 10⁻⁵ M | |

Beyond glycosidases, these derivatives have been investigated as inhibitors of other critical enzymes. For example, cyclopentane-based muraymycin analogs have been synthesized to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis, highlighting their potential as new antibiotics.[7]

Lysosomal Storage Disorders: Pharmacological Chaperones for Gaucher Disease

Gaucher disease is a genetic disorder caused by the deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide in lysosomes.[8][9] Certain aminocyclitol derivatives act as "pharmacological chaperones."[8] These small molecules bind to misfolded GCase mutants, stabilizing their structure and facilitating their proper trafficking to the lysosome, thereby increasing residual enzyme activity.[8][10]

Several aminocyclitol compounds have demonstrated a significant chaperone effect on GCase, particularly for the G202R and N370S mutations, offering a promising therapeutic strategy for Gaucher disease.[8][10] Some potent aminocyclitol inhibitors have shown efficacy at subnanomolar concentrations in patient-derived cells.[10]

Table 3: Activity of Aminocyclitol Derivatives in Gaucher Disease Models

| Compound | GCase Mutation | Assay System | Potency | Effect | Reference |

|---|---|---|---|---|---|

| Amino-myo-inositol derivative | N/A (isolated enzyme) | Enzyme Assay | Ki = 1 nM | Potent Inhibition | [10] |

| Amino-myo-inositol derivative | N/A (human fibroblast) | Cell Culture Assay | IC50 = 4.3 nM | Potent Inhibition | [10] |

| Amino-myo-inositol derivative | N370S | Patient Lymphoblasts | 1 nM | 90% increase in GCase activity | [10] |

| Amino-myo-inositol derivative | L444P | Patient Lymphoblasts | 0.01 nM | 40% increase in GCase activity |[10] |

Anticancer Drug Discovery

The aminocyclopentanol scaffold has also been incorporated into novel anticancer agents.[1] Cyclopentane-fused anthraquinone (B42736) derivatives have been developed as analogs of anthracyclines like doxorubicin.[11] These compounds exhibit potent antiproliferative activity against various tumor cell lines, including those with multidrug resistance.[11] Their mechanism can involve DNA interaction, topoisomerase I inhibition, and the induction of cytotoxicity through pathways associated with lysosomes.[11] Additionally, novel cyclane-aminol camptothecin (B557342) analogs have been shown to act as DNA topoisomerase I inhibitors that selectively induce apoptosis in tumor cells.[12]

Key Experimental Protocols

Synthesis of Aminocyclopentanol Derivatives

The synthesis of enantiomerically pure aminocyclopentanol derivatives is crucial for their therapeutic application. Chemoenzymatic methods are highly efficient for this purpose.[13][14]

Protocol: Chemoenzymatic Synthesis of a Carbocyclic Nucleoside Analogue

-

Hetero-Diels-Alder Reaction: A racemic bicyclic intermediate is formed by reacting cyclopentadiene (B3395910) with an appropriate dienophile (e.g., tert-butyl nitrosyl carbonate) to construct the core cyclopentane ring.[14][15]

-

Enzymatic Kinetic Resolution: The racemic mixture is subjected to selective acylation using a lipase (B570770) (e.g., Burkholderia cepacia lipase or Lipase PS "Amano") and an acyl donor (e.g., vinyl acetate).[13][15] This step selectively modifies one enantiomer, allowing for their separation.

-

Functional Group Manipulation: The separated, desired enantiomer undergoes further steps such as reduction of double bonds (e.g., via palladium on carbon hydrogenation) and deprotection.[7][15]

-

Coupling with Nucleobase: The chiral aminocyclopentanol intermediate is coupled with a functionalized heterocyclic base (e.g., a chloropurine or fluoropyrimidine).[1] This is often achieved in a solvent like dimethylformamide with a non-nucleophilic base (e.g., diisopropylethylamine) at an elevated temperature.[1]

-

Final Deprotection and Purification: Any remaining protecting groups are removed to yield the final carbocyclic nucleoside.[1] The product is then purified using standard techniques like column chromatography and recrystallization.[1]

Biological Assays

Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is commonly used to evaluate the efficacy of antiviral compounds.[4]

-

Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) are seeded into 96-well plates and grown to confluence.

-

Compound Preparation: The aminocyclopentanol derivative is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus. Immediately after, the diluted test compounds are added to the wells.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in untreated control wells (typically 2-4 days).

-

Quantification of CPE: The inhibition of CPE is assessed. This can be done visually or quantified using a cell viability dye such as neutral red.[4] The dye is taken up only by living cells; the amount of dye retained is proportional to the number of viable cells.

-

Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits the viral CPE by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess compound toxicity. The Selectivity Index (SI = CC50/EC50) is then calculated to evaluate the therapeutic potential.[1]

Visualizing Workflows and Mechanisms

Diagrams generated using DOT language provide clear visual representations of complex processes in drug discovery.

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Caption: Mechanism of influenza neuraminidase (NA) inhibition.

References

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective chaperone effect of aminocyclitol derivatives on G202R and other mutant glucocerebrosidases causing Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current and emerging pharmacotherapy for Gaucher disease in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent aminocyclitol glucocerebrosidase inhibitors are subnanomolar pharmacological chaperones for treating gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclane-aminol 10-hydroxycamptothecin analogs as novel DNA topoisomerase I inhibitors induce apoptosis selectively in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

The Core Biological Activities of Carbocyclic Nucleoside Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbocyclic nucleoside analogues represent a pivotal class of therapeutic agents, distinguished by the replacement of the furanose ring's oxygen atom with a methylene (B1212753) group. This structural modification confers enhanced chemical and enzymatic stability, rendering them resistant to degradation by phosphorylases and positioning them as compelling candidates for antiviral and anticancer drug development. This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Antiviral Activity

Carbocyclic nucleosides exhibit a broad spectrum of antiviral activity against a range of DNA and RNA viruses. Their primary mechanism of action involves the inhibition of viral replication by targeting key viral enzymes, most notably viral polymerases.[1]

Mechanism of Action: Inhibition of Viral Polymerases

Upon administration, carbocyclic nucleoside analogues are anabolized within the host cell to their active triphosphate form by cellular kinases. These triphosphorylated analogues then act as competitive inhibitors of viral DNA or RNA polymerases.[2] They mimic natural deoxynucleoside triphosphates (dNTPs) and are incorporated into the growing viral nucleic acid chain. However, due to the modification in the carbocyclic ring, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral replication.[3][4]

Figure 1: General mechanism of antiviral action of carbocyclic nucleoside analogues.

Quantitative Antiviral Activity Data

The antiviral efficacy of carbocyclic nucleoside analogues is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[5]

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Entecavir | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.004 | >100 | >25,000 | [6] |

| Abacavir | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.03-0.1 | >100 | >1000-3333 | [1] |

| Carbovir | Human Immunodeficiency Virus (HIV-1) | MT-4 | 0.1 | >100 | >1000 | [1] |

| Neplanocin A | Ebola Virus | Vero | <0.36 | 125 | >347 | [7] |

| Pyrazole Amide 15f | Human Immunodeficiency Virus (HIV-1) | PBM, CEM | 24 | >100 | >4.17 | [8] |

| 1,2,3-Triazole analogue 17c | Vaccinia Virus | - | 0.4 | - | - | [9] |

| 1,2,3-Triazole analogue 17c | Cowpox Virus | - | 39 | - | - | [9] |

| 1,2,3-Triazole analogue 17c | SARS-CoV | - | 47 | - | - | [9] |

| Uridine analogue 19a | Respiratory Syncytial Virus (RSV) | HEp-2 | 6.94 | >40 | >5.76 | [10] |

| Analogue 11a | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.53 | >40 | >75.47 | [11] |

Anticancer Activity

Certain carbocyclic nucleoside analogues have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis or autophagy in cancer cells, frequently involving the modulation of key cellular signaling pathways.

Mechanism of Action: Induction of Autophagy via the AKT/mTOR Pathway

Some novel truncated carbocyclic nucleoside analogues have been shown to induce autophagy-mediated cell death in cancer cell lines.[11][12] This process is often initiated by the inactivation of the Akt/mTOR signaling pathway. The inhibition of this pathway leads to the de-repression of autophagy-related genes, ultimately resulting in the formation of autophagosomes and cell death.[12]

Figure 2: Anticancer mechanism involving the AKT/mTOR pathway.

Quantitative Anticancer Activity Data

The anticancer activity of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1b | MCF7 (Breast Cancer) | 12.5 | [12] |

| Compound 1b | MDA-MB-231 (Breast Cancer) | 10.2 | [12] |

| Compound 1d | IGROV1 (Ovarian Cancer) | 8.5 | [12] |

| Compound 1d | OVCAR8 (Ovarian Cancer) | 9.1 | [12] |

| Compound 5 | A549 (Lung Cancer) | 10.67 | [6] |

| Compound 5 | C6 (Glioma) | 4.33 | [6] |

Experimental Protocols

The evaluation of the biological activity of carbocyclic nucleoside analogues relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[13] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the carbocyclic nucleoside analogue and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 or IC50 value by plotting a dose-response curve.

Figure 3: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Protocol:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing various concentrations of the carbocyclic nucleoside analogue.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

S-Adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

SAH hydrolase is a target for some carbocyclic nucleoside analogues. Its inhibition can disrupt cellular methylation processes, which are crucial for viral replication.

Principle: The activity of SAH hydrolase can be measured by monitoring the production of one of its products, homocysteine. Homocysteine can be detected using various methods, including colorimetric assays with Ellman's reagent (DTNB) or fluorescence-based assays.[16][17]

Protocol (Colorimetric):

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), the substrate S-adenosyl-L-homocysteine (SAH), and varying concentrations of the carbocyclic nucleoside analogue inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of SAH hydrolase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Stop the reaction and add Ellman's reagent (DTNB). The reaction of DTNB with the thiol group of homocysteine produces a colored product that can be quantified spectrophotometrically at 412 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphorylated form of a carbocyclic nucleoside analogue on the activity of a viral DNA polymerase.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing a buffer, a DNA template-primer, the four natural dNTPs (one of which is radiolabeled, e.g., [³H]dGTP), the triphosphorylated carbocyclic nucleoside analogue at various concentrations, and the purified viral DNA polymerase.[18]

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C).

-

Termination and Precipitation: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled DNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated DNA on glass fiber filters, wash to remove unincorporated radiolabeled dNTPs, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of DNA synthesis for each inhibitor concentration and calculate the IC50 value.

Conclusion

Carbocyclic nucleoside analogues remain a cornerstone in the development of antiviral and anticancer therapies. Their enhanced stability and ability to effectively mimic natural nucleosides make them potent inhibitors of key cellular and viral enzymes. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this important class of therapeutic agents. Further research into novel carbocyclic scaffolds and a deeper understanding of their interactions with biological targets will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Identification of novel inhibitors of S-adenosyl-L-homocysteine hydrolase via structure-based virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.asm.org [journals.asm.org]

The Pivotal Role of Aminocyclopentanols in the Synthesis of Potent Antiviral Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of effective antiviral therapies, the structural modification of nucleosides has emerged as a cornerstone of modern drug design. Among the most successful strategies is the replacement of the furanose sugar moiety with a carbocyclic ring, a modification that bestows enhanced metabolic stability and potent antiviral activity. Aminocyclopentanols have proven to be invaluable chiral building blocks in this endeavor, serving as the central scaffold for a class of compounds known as carbocyclic nucleoside analogues. These analogues, exemplified by the anti-HIV drug Abacavir, effectively mimic natural nucleosides, leading to the disruption of viral replication.

This technical guide provides a comprehensive overview of the role of aminocyclopentanols in the synthesis of antiviral agents. It delves into the core synthetic strategies, presents quantitative data on antiviral efficacy, details key experimental protocols, and illustrates the underlying mechanisms of action.

Core Synthetic Strategies for Aminocyclopentanol-Based Antivirals

The synthesis of carbocyclic nucleoside analogues from aminocyclopentanol precursors can be broadly categorized into two primary approaches: linear and convergent synthesis.[1]

-

Linear Synthesis: This strategy involves the sequential construction of the heterocyclic base (e.g., a purine (B94841) or pyrimidine) onto a pre-formed aminocyclopentanol scaffold.[1]

-

Convergent Synthesis: In this approach, a fully formed heterocyclic base is coupled with a functionalized aminocyclopentanol derivative. This is often a more efficient and flexible method for generating a diverse range of analogues.[1]

The choice of strategy is often dictated by the desired target molecule and the availability of starting materials. A critical step in many convergent syntheses is the coupling of the aminocyclopentanol core with the nucleobase, which can be achieved through various methods, including the Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the alcohol carbon.[1][2]

General Workflow for Convergent Synthesis

The following diagram illustrates a generalized workflow for the convergent synthesis of a carbocyclic nucleoside analogue from an aminocyclopentanol derivative.

Caption: Generalized workflow for the convergent synthesis of carbocyclic nucleosides.

Quantitative Data on Antiviral Activity

The antiviral efficacy of aminocyclopentanol-derived nucleoside analogues is typically quantified by their 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is a critical measure of a compound's therapeutic window.

Table 1: In Vitro Anti-HIV Activity of Abacavir and Carbovir

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Abacavir | HIV-1 (Wild-type) | MT-4 | 4.0[3] | 160 (CEM cells)[3] | 40 |

| HIV-1 (Clinical Isolates) | - | 0.26[3] | 140 (CD4+ CEM cells)[3] | 538 | |

| (-)-Carbovir | HIV-1 | MT-4 | 4.0[4] | 160 (CEM cells)[4] | 40 |

| HIV-1 (Clinical Isolates) | - | 0.26[4] | 140 (CD4+ CEM cells)[4] | 538 |

Table 2: In Vitro Anti-HBV Activity of a Novel Carbocyclic Nucleoside Analogue

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Analogue 4e | 3.4[5] | 87.5[5] | 25.7 |

Note: Analogue 4e is a modified carbocyclic nucleoside with features of entecavir (B133710) and aristeromycin (B1667592).[5]

Mechanism of Action: Chain Termination of Viral DNA Synthesis

Carbocyclic nucleoside analogues derived from aminocyclopentanols exert their antiviral effect by acting as competitive inhibitors of viral reverse transcriptase (in the case of retroviruses like HIV) or viral DNA polymerase (for other viruses like HBV).[6][7] As prodrugs, they are first metabolized intracellularly to their active 5'-triphosphate form.[6][8] This active metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain.[6]

Crucially, these analogues lack the 3'-hydroxyl group necessary for the formation of the 5' to 3' phosphodiester bond required for DNA chain elongation.[6] Once incorporated, they act as chain terminators, halting viral DNA synthesis and thereby preventing viral replication.[1][6]

The diagram below illustrates the intracellular activation of Abacavir and its mechanism of action as an HIV-1 reverse transcriptase inhibitor.

Caption: Intracellular activation and mechanism of action of Abacavir.

Key Experimental Protocols

The following sections provide generalized yet detailed protocols for key steps in the synthesis of aminocyclopentanol-based antiviral agents.

Protocol 1: Convergent Synthesis via Mitsunobu Reaction

This protocol outlines a general procedure for the coupling of a protected aminocyclopentanol with a purine or pyrimidine (B1678525) base using the Mitsunobu reaction, which characteristically proceeds with inversion of stereochemistry.[1][2][9]

Materials:

-

Protected aminocyclopentanol derivative (1.0 eq)

-

Heterocyclic base (e.g., adenine, guanine, cytosine, thymine) (1.2 - 1.5 eq)

-

Triphenylphosphine (B44618) (PPh₃) (1.5 - 2.0 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected aminocyclopentanol, heterocyclic base, and triphenylphosphine in anhydrous THF in a flame-dried flask.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the coupled carbocyclic nucleoside analogue.

Protocol 2: Linear Synthesis of a Purine Analogue

This protocol describes a generalized linear synthesis approach where the purine ring is constructed onto an aminocyclopentanol derivative.[1]

Materials:

-

Aminocyclopentanol derivative (e.g., cis-3-aminomethylcyclopentylmethanol) (1.0 eq)

-

4,6-dichloro-5-aminopyrimidine (1.0 eq)

-

Triethylamine (B128534) (2.0 eq)

-

Ethanol

-

Triethyl orthoformate

-

Catalytic amount of a strong acid (e.g., HCl)

-

Methanolic ammonia (B1221849)

Procedure:

-

Step 1: Pyrimidine Coupling: In a round-bottom flask, combine the aminocyclopentanol derivative, 4,6-dichloro-5-aminopyrimidine, and triethylamine in ethanol. Heat the mixture at reflux for 4-6 hours, monitoring by TLC. After completion, cool the reaction and remove the solvent under reduced pressure.

-

Step 2: Imidazole Ring Closure: Dissolve the crude intermediate from Step 1 in triethyl orthoformate and add a catalytic amount of a strong acid. Heat the mixture at reflux for 8-12 hours. Monitor the formation of the purine ring by TLC.

-